Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate is a chemical compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a tert-butyl group attached to a carbamate structure, which is further linked to a cyclopentyl moiety that includes an amino and hydroxy functional group. Its unique structure allows it to interact with biological systems, making it a candidate for various scientific investigations.
Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate falls under the category of carbamates, which are esters or salts of carbamic acid. It is classified as an organic compound with specific structural properties that contribute to its reactivity and potential biological activity.
The synthesis of tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate typically involves the following steps:
The synthesis may require careful monitoring of reaction times and temperatures to optimize yield and minimize side reactions. Spectroscopic methods such as NMR (nuclear magnetic resonance) and MS (mass spectrometry) are typically employed to confirm the structure of the synthesized compound .
The molecular formula for tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate is C10H20N2O3. The structure features:
The molecular weight of this compound is approximately 216.28 g/mol. The structural representation can be derived from its SMILES notation: CC(C)(C)OC(=O)N[C@H]1CC(O)[C@H](N)C1
.
Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to facilitate further synthetic pathways .
The mechanism of action for tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate is not fully elucidated but likely involves:
Studies suggest that such compounds can exhibit effects on neurotransmitter systems or other physiological pathways due to their structural similarities to known bioactive molecules .
Relevant data include a boiling point that is not well defined due to its solid state at room temperature .
Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate has potential applications in:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4